molecular formula C19H21BO7 B12508247 2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid

2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid

Cat. No.: B12508247
M. Wt: 372.2 g/mol
InChI Key: AKNGHUAJAODDJA-UHFFFAOYSA-N
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Description

2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid is an organic compound with the molecular formula C19H21BO7 It is known for its unique structure, which includes a boronic acid group and multiple methoxy groups

Preparation Methods

The synthesis of 2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid typically involves the following steps:

Chemical Reactions Analysis

2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies . The compound’s methoxy groups also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid include:

The uniqueness of this compound lies in its combination of the boronic acid group with the trimethoxyphenyl moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNGHUAJAODDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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